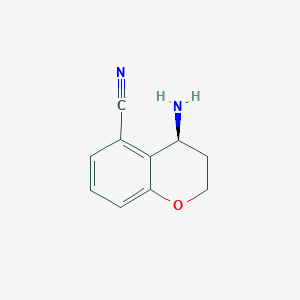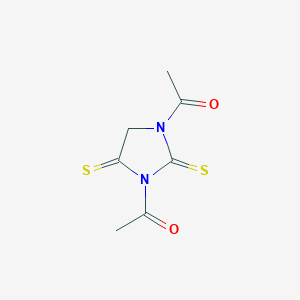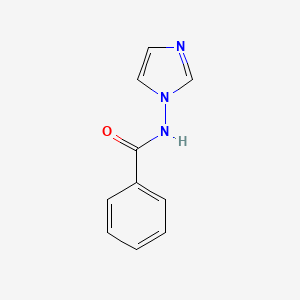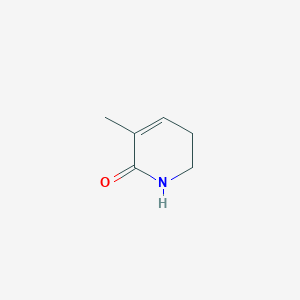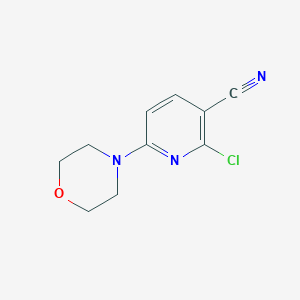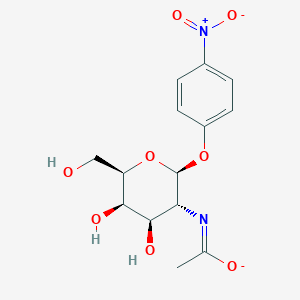
4-Nitrophenyl N-acetyl-I(2)-D-galactosaminide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl N-acetyl-I(2)-D-galactosaminide is a synthetic compound with the molecular formula C14H18N2O8. It is commonly used in biochemical research as a substrate for enzyme assays, particularly for the detection and quantification of specific glycosidases. The compound features a nitrophenyl group, which is a chromogenic moiety that allows for easy monitoring of enzymatic reactions through spectrophotometric methods.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl N-acetyl-I(2)-D-galactosaminide typically involves the acetylation of D-galactosamine followed by the introduction of the nitrophenyl group. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The nitrophenyl group is then introduced through a nucleophilic substitution reaction using 4-nitrophenol and a suitable leaving group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl N-acetyl-I(2)-D-galactosaminide undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by specific glycosidases, resulting in the release of 4-nitrophenol.
Oxidation and Reduction: The nitrophenyl group can participate in redox reactions under appropriate conditions.
Substitution: The acetyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using glycosidases such as β-galactosidase.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
Hydrolysis: Produces 4-nitrophenol and N-acetyl-D-galactosamine.
Oxidation: Can lead to the formation of nitro derivatives.
Reduction: Results in the formation of amino derivatives.
Applications De Recherche Scientifique
4-Nitrophenyl N-acetyl-I(2)-D-galactosaminide is widely used in scientific research for various applications:
Biochemistry: As a substrate for enzyme assays to study glycosidase activity.
Molecular Biology: In the investigation of glycosylation processes and enzyme kinetics.
Medicine: Potential use in diagnostic assays for detecting enzyme deficiencies.
Industry: Utilized in the development of biochemical assays and analytical methods.
Mécanisme D'action
The compound acts as a substrate for glycosidases, which catalyze the hydrolysis of the glycosidic bond, releasing 4-nitrophenol. The released 4-nitrophenol can be quantitatively measured using spectrophotometry, providing insights into enzyme activity and kinetics. The molecular targets include specific glycosidases, and the pathways involved are related to carbohydrate metabolism and glycosylation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nitrophenyl N-acetyl-β-D-glucosaminide
- 4-Nitrophenyl N-acetyl-α-D-galactosaminide
- 4-Nitrophenyl N-acetyl-β-D-mannosaminide
Uniqueness
4-Nitrophenyl N-acetyl-I(2)-D-galactosaminide is unique due to its specific structure, which makes it a suitable substrate for certain glycosidases that do not act on similar compounds. Its chromogenic properties also make it highly useful for spectrophotometric assays, providing a clear and measurable output for enzyme activity studies.
Propriétés
Formule moléculaire |
C14H17N2O8- |
|---|---|
Poids moléculaire |
341.29 g/mol |
Nom IUPAC |
N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]ethanimidate |
InChI |
InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/p-1/t10-,11-,12+,13-,14-/m1/s1 |
Clé InChI |
OMRLTNCLYHKQCK-RKQHYHRCSA-M |
SMILES isomérique |
CC(=N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O)[O-] |
SMILES canonique |
CC(=NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-Benzo[d]imidazol-2-yl)ethenol](/img/structure/B12826288.png)
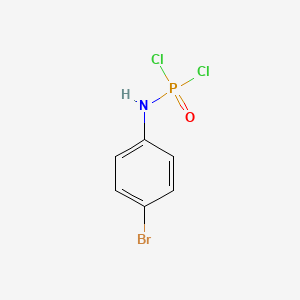

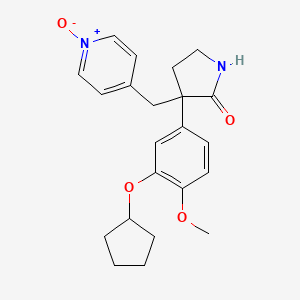
![N-[(4-Fluorophenyl)methyl]-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide](/img/structure/B12826311.png)

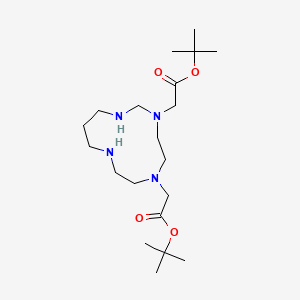
![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B12826329.png)
